molecular formula C20H40O B15418997 3,7,11,15-Tetramethylhexadec-3-EN-1-OL CAS No. 120467-02-9

3,7,11,15-Tetramethylhexadec-3-EN-1-OL

Cat. No.: B15418997
CAS No.: 120467-02-9
M. Wt: 296.5 g/mol
InChI Key: CBABPIGCQQCSHT-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethylhexadec-3-en-1-ol is an acyclic isoprenoid compound of significant interest in environmental and biomedical research. In environmental science, this compound and its structural analogs are studied as potential intermediates in the degradation of chlorophyll in senescent phototrophic organisms . This makes it a relevant biomarker for understanding the transformation of organic matter in various ecosystems . In the field of biomedical research, closely related compounds like phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) have demonstrated a wide spectrum of notable bioactivities in vitro and in vivo studies. These include antimicrobial effects, where it is hypothesized to disrupt cell membranes , as well as antioxidant activity through the scavenging of reactive oxygen species . Furthermore, research has shown potential for inducing apoptosis and protective autophagy in certain cell lines, suggesting avenues for future therapeutic investigation . Additional studied activities of its analogs encompass antinociceptive, anti-inflammatory, and immune-modulating properties, with some effects potentially mediated through interactions with cellular pathways involving PPARs and NF-κB . This product is intended for research purposes as a standard or building block in chemical synthesis. It is supplied with guaranteed high purity for consistent experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

120467-02-9

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadec-3-en-1-ol

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h14,17-19,21H,6-13,15-16H2,1-5H3

InChI Key

CBABPIGCQQCSHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC=C(C)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights structural differences among isomers and derivatives:

Compound Name (CAS) Double Bond Position Hydroxyl Position Molecular Formula Molecular Weight (g/mol) Key Hazards/Properties
3,7,11,15-Tetramethylhexadec-1-en-3-ol (505-32-8) 1 3 C₂₀H₄₀O 296.53 H315 (skin irritation), H400/H410 (aquatic toxicity)
3,7,11,15-Tetramethyl-2-hexadecen-1-ol (102608-53-7) 2 1 C₂₀H₄₀O 296.53 High-temperature stability, used in computational property models
3,7,11,15-Tetramethylhexadec-3-en-1-ol (hypothetical) 3 1 C₂₀H₄₀O 296.53 Not directly reported in evidence
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol (N/A) 2,6,10,14 1 C₂₀H₃₄O 290.49 Acyclic diterpenoid with predicted bioactivity
Phytyl acetate (10236-16-5) 2 (E-stereochemistry) Acetylated at 1 C₂₂H₄₂O₂ 338.57 Ester derivative; used in fragrances and pharmaceuticals

Key Observations :

  • Double Bond Position : Shifting the double bond from position 1 to 2 (e.g., 505-32-8 vs. 102608-53-7) alters steric hindrance and reactivity. For example, iso-Phytol R (double bond at 1) is more prone to oxidation due to allylic hydroxyl group proximity .
  • Hydroxyl Group Placement : Compounds with hydroxyl at position 1 (e.g., 102608-53-7) are primary alcohols, while those with hydroxyl at position 3 (e.g., 505-32-8) are tertiary alcohols, affecting solubility and metabolic pathways.
  • Derivatives : Acetylation (e.g., phytyl acetate) increases hydrophobicity and stability, making it suitable for long-term storage in cosmetic formulations .

Physical and Thermodynamic Properties

Thermodynamic data for 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 102608-53-7) reveals temperature-dependent heat capacity values calculated via the Joback method:

Temperature (K) Cp,gas (J/mol×K)
751.90 904.37
781.07 923.39
810.25 941.52
839.42 958.79
868.59 975.26
897.76 990.97
926.94 1005.95

Source: Cheméo

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3,7,11,15-tetramethylhexadec-3-en-1-ol?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., SE-54) under optimized temperature ramps. For example:

  • Column: 25 m × 0.31 mm SE-54 capillary column.
  • Temperature program: 35°C initial, 4°C/min ramp to 230°C, hold for 10 min.
  • Retention indices (RI) range: 2114–2119 .
    • Validate molecular weight (296.53 g/mol) via electron ionization mass spectrometry (EI-MS), comparing observed fragments to NIST reference spectra .

Q. What are standard protocols for synthesizing phytol in laboratory settings?

  • Base synthetic routes on terpene alcohol frameworks, leveraging Joback group contribution methods for property prediction:

  • Boiling point: ~751.9 K (478.8°C).
  • Critical temperature: 926.94 K.
    • Optimize reaction conditions using inert atmospheres (e.g., H₂ or N₂) to prevent oxidation of unsaturated bonds .

Q. What safety protocols are essential for handling phytol in laboratory environments?

  • Exposure control : Use fume hoods and ensure ventilation rates ≥0.3 m/s.
  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Occupational monitoring : Air sampling via GBZ/T 160.1–160.81 standards to detect airborne concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for phytol isomers?

  • Phytol has two undefined stereocenters, leading to mixtures of (E)- and (Z)-isomers. Use chiral GC columns or nuclear Overhauser effect (NOE) NMR to differentiate stereoisomers. For example:

  • (E)-isomer: Higher RI (2119.33) vs. (Z)-isomer (2114.00) on SE-54 columns .
    • Cross-validate with computational models (e.g., density functional theory) to predict thermodynamic stability of isomers .

Q. What strategies optimize phytol synthesis yield in multi-step reactions?

  • Catalysis : Use acid-stable catalysts (e.g., montmorillonite K10) to enhance regioselectivity in methyl branching.
  • Purification : Employ fractional distillation under reduced pressure (T ≈ 150–200°C) to isolate high-purity phytol .

Q. How should researchers address conflicting chromatographic data in phytol analysis?

  • Compare retention indices across studies. For example:

Column TypeRIReferenceConditions
SE-542119.33Yin et al. (2001)4°C/min ramp
SE-542116.00Li et al. (1998)H₂ carrier gas
  • Replicate methods with standardized carrier gases (H₂ vs. He) to identify variability sources .

Q. How can mixed-method approaches enhance phytol research in ecological or pharmacological studies?

  • Quantitative : Integrate GC-MS metabolomics with isotopic labeling to track phytol degradation pathways.
  • Qualitative : Pair spectral data with ethnobotanical surveys to contextualize phytol’s role in plant-insect interactions .

Data Contradictions and Quality Assessment

  • Molecular weight discrepancies : lists 298.55 g/mol (C₂₀H₄₂O), conflicting with NIST (296.53 g/mol, C₂₀H₄₀O). Resolve via high-resolution mass spectrometry (HRMS) .
  • Stereoisomer nomenclature : Terms like "trans-phytol" ( ) vs. "3,7,11,15-tetramethyl-2-hexadecen-1-ol" ( ) require IUPAC alignment to avoid misidentification .

Key Recommendations for Methodological Rigor

  • Systematic reviews : Apply GRADE criteria to evaluate evidence quality in phytol toxicity or biosynthesis studies .
  • Reproducibility : Archive raw GC-MS spectra and synthetic protocols in open-access repositories (e.g., PubChem) .

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